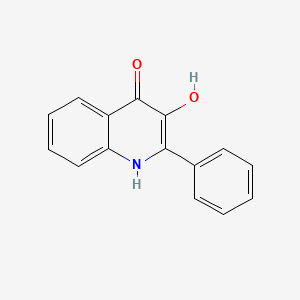

3-hydroxy-2-phenylquinolin-4(1H)-one

Description

BenchChem offers high-quality 3-hydroxy-2-phenylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-2-phenylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-9,18H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNJPJCBBHOAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377222 | |

| Record name | 3-Hydroxy-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31588-18-8 | |

| Record name | 3-Hydroxy-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 3-Hydroxy-2-phenylquinolin-4(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-2-phenylquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying molecular interactions and research methodologies.

Anticancer Activity

Derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-one have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 (Lung) | 0.0298 | [1] |

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | MDA-MB (Breast) | 0.0338 | [1] |

| 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | Mycobacterium tuberculosis H37Ra | 3.2 | [2] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 | [3] |

| PVHD121 (a quinazoline derivative) | A549 (Lung) | 0.1 - 0.3 | [4] |

| PVHD121 (a quinazoline derivative) | NCI-H460 (Lung) | 0.1 - 0.3 | [4] |

| PVHD121 (a quinazoline derivative) | HCT116 (Colon) | 0.1 - 0.3 | [4] |

| PVHD121 (a quinazoline derivative) | MCF7 (Breast) | 0.1 - 0.3 | [4] |

| PVHD121 (a quinazoline derivative) | PC3 (Prostate) | 0.1 - 0.3 | [4] |

| PVHD121 (a quinazoline derivative) | HeLa (Cervical) | 0.1 - 0.3 | [4] |

Signaling Pathways in Anticancer Activity

EGFR Signaling Pathway Inhibition:

Many quinolinone derivatives exert their anticancer effects by targeting the EGFR signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.

Induction of Apoptosis:

These derivatives can also trigger programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Antimicrobial Activity

The quinolinone core is also a key pharmacophore in a number of antibacterial and antifungal agents. Derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-one have shown promising activity against a variety of pathogenic microorganisms. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline derivative | Enterococcus faecium (vancomycin-resistant) | 4 | [3] |

| 2-sulfoether-4-quinolone derivative | Staphylococcus aureus | 0.8 µM | [3] |

| 2-sulfoether-4-quinolone derivative | Bacillus cereus | 1.61 µM | [3] |

| Quinoline-thiazole derivative (4j) | Candida parapsilosis | <0.06 | [5] |

| Quinoline-thiazole derivative (4m) | Candida spp. | 0.24 | [5] |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus (MRSA) | 4-8 | [6] |

| Chroman-4-one derivative (1) | Staphylococcus epidermidis | 128 | [7] |

| Chroman-4-one derivative (1) | Pseudomonas aeruginosa | 128 | [7] |

| Chroman-4-one derivative (1) | Candida albicans | 64 | [7] |

Antioxidant Activity

Several 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives have been reported to possess significant antioxidant properties. The presence of the hydroxyl group on the quinolinone ring is believed to contribute to their radical scavenging ability.

Quantitative Antioxidant Activity Data

The antioxidant potential of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound/Derivative | Antioxidant Assay | IC50 (µM) | Reference |

| Polyphenolic quinazolin-4(3H)-one derivative (5a) | ABTS˙+ | Lower than Trolox and Ascorbic Acid | [8] |

| Polyphenolic quinazolin-4(3H)-one derivative (5c) | ABTS˙+ | Lower than Trolox and Ascorbic Acid | [8] |

| Polyphenolic quinazolin-4(3H)-one derivative (5d) | ABTS˙+ | Lower than Trolox and Ascorbic Acid | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 3-Hydroxy-2-phenylquinolin-4(1H)-one Derivatives

A general and efficient method for the synthesis of the 3-hydroxy-2-phenylquinolin-4(1H)-one core involves the condensation of anilines with diethyl malonate, followed by cyclization and subsequent modifications.

Example Protocol: Conrad-Limpach reaction [9]

-

Step 1: Synthesis of Enamine Intermediate:

-

Dissolve aniline (1 equivalent) and diethyl acetonedicarboxylate (1 equivalent) in ethanol.

-

Reflux the mixture for 6 hours.

-

Remove the solvent under reduced pressure to obtain the enamine intermediate.

-

-

Step 2: Cyclization:

-

Dissolve the enamine intermediate in a high-boiling point solvent such as 1,2-dichlorobenzene.

-

Heat the solution to a high temperature (e.g., 250 °C) for a short period (e.g., 15-30 minutes) to induce cyclization.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Workflow for Synthesis of Derivatives:

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

The 3-hydroxy-2-phenylquinolin-4(1H)-one scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and antioxidant activities, highlighting their potential for further investigation and drug development. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field to design and synthesize new derivatives with enhanced biological profiles. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

- 1. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of novel quinolinone compounds

An In-depth Technical Guide on the Discovery and Synthesis of Novel Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its related scaffolds are a critical class of nitrogen-containing heterocyclic compounds foundational to numerous natural products and pharmacologically active molecules.[1] Found in various plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][2] The quinolinone core is a "privileged structure" in medicinal chemistry, frequently utilized as a building block in the development of new pharmaceuticals.[3] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib.[1]

Since the discovery of nalidixic acid, the first quinolone antibiotic, extensive research has led to the synthesis of numerous derivatives with exceptional pharmacology.[4] Beyond their well-known antibacterial action, quinolinones have a broad spectrum of diverse biological activities, making them a subject of intense research in the quest for novel therapeutic agents.[4][5] This technical guide provides an in-depth overview of the core processes involved in the , summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and mechanisms of action.

Discovery of Novel Quinolinone Compounds

The discovery of new quinolinone compounds follows two primary pathways: isolation from natural sources and rational design through synthetic chemistry.

Natural Product Discovery

Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like plants and endophytic fungi, which are microorganisms that live within plant tissues.[1] This process involves a well-established, multi-step workflow from the source organism to a purified, novel compound.[1]

Synthetic Methodologies

The potent bioactivity of quinolinones has spurred significant research into advanced synthetic methodologies, providing a continuous pipeline of new chemical entities for drug development.[1] Numerous classical and modern methods have been developed for the synthesis of the quinolinone core.[6]

Several named reactions have been cornerstones of quinolinone synthesis for over a century.[6][7][8]

-

Gould-Jacobs Reaction: An important thermal cyclization method that produces the quinolin-4-one backbone from anilines and ethoxymethylenemalonic esters.[6][7]

-

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield 4-quinolones at lower temperatures or 2-quinolones at higher temperatures.[9][10]

-

Camps Cyclization: An intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[11]

-

Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][11]

-

Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to form quinoline.[8][9]

Recent advancements focus on improving efficiency, yield, and environmental friendliness. These include:

-

Metal-Catalyzed Reactions: Palladium-catalyzed carbonylation and copper-catalyzed cascade reactions offer efficient routes to functionalized quinolinones.[7][12]

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields.[10][13][14]

-

One-Pot Reactions: Combining multiple reaction steps into a single procedure enhances efficiency and sustainability.[15]

-

Oxidative Annulation: Strategies involving C-H bond activation and photo-induced cyclization are at the forefront of modern quinoline synthesis.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for a classical synthesis and a biological evaluation assay.

Protocol 1: Knorr Quinoline Synthesis of a 4-Substituted 2-Quinolinone

This method is effective for producing 2-hydroxyquinolines (which exist as the 2-quinolinone tautomer) from β-ketoanilides via acid-catalyzed cyclization.[10]

-

Reagent Preparation: To a glass vial, add the desired β-keto anilide (e.g., 200 mg).

-

Reaction Setup: Add polyphosphoric acid (PPA) (5-6 g) to the vial.

-

Cyclization Reaction: Heat the mixture to 80°C while stirring vigorously until fully homogenized (approx. 15-20 minutes).

-

Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure complete cyclization.

-

Work-up: After cooling to room temperature, add crushed ice to the vial to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[10]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[16]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, COLO 205) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinolinone compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The biological activity of novel quinolinone compounds is quantified using metrics like the half-maximal inhibitory concentration (IC50) for enzymatic or cellular inhibition and the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Table 1: Anticancer and Enzyme Inhibitory Activity of Novel Quinolinone Derivatives

| Compound ID | Target/Cell Line | Activity Type | IC50 Value (µM) | Reference |

| 10a | COLO 205 (Colorectal Cancer) | Anticancer | 0.11 | [17] |

| 10a | HGFR (Kinase) | Kinase Inhibition | 0.11 | [17] |

| 10a | MST1R (Kinase) | Kinase Inhibition | 0.045 | [17] |

| D13 | HeLa (Cervical Cancer) | Anticancer | 1.34 | [16] |

| D13 | Tubulin Polymerization | Polymerization Inhibition | 6.74 | [16] |

| 5a | Soybean Lipoxygenase (LOX) | Enzyme Inhibition | 10.0 | [3] |

| 30 | Thrombin Receptor (PAR-1) | Receptor Antagonism | 0.0063 | [18] |

Table 2: Antimicrobial Activity of Novel Quinoline Derivatives

| Compound ID | Bacterial Strain | Activity Type | MIC Value (µg/mL) | Reference |

| 5d | S. aureus RN4220 | Antibacterial | 0.25 | [19] |

| 5d | S. aureus MRSA26 | Antibacterial | 0.125 | [19] |

| 5d | E. coli ATCC25922 | Antibacterial | 4 | [19] |

| 5d | K. pneumoniae ATCC700603 | Antibacterial | 2 | [19] |

| 5d | A. baumannii ATCC19606 | Antibacterial | 8 | [19] |

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is critical for drug development. Quinolinones exert their effects through various pathways.

Inhibition of Bacterial DNA Replication

The classic mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[20] These enzymes are crucial for managing DNA supercoiling during replication. By inhibiting their ligase activity, quinolones introduce double-strand DNA breaks, leading to bacterial cell death.[20]

Anticancer Activity via Tubulin Polymerization Inhibition

Some novel quinolinone derivatives exhibit anticancer activity by interfering with microtubule dynamics.[16] Microtubules, polymers of α- and β-tubulin, are essential for cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[16]

Conclusion

The quinolinone scaffold remains an exceptionally valuable pharmacophore in modern drug discovery.[4][14] The continuous exploration of natural sources and the development of innovative, efficient synthetic strategies are expanding the chemical diversity of available quinolinone compounds.[1][13] Recent research has successfully identified novel derivatives with potent and specific activities against cancer cells, multi-drug resistant bacteria, and other therapeutic targets.[17][19] The integration of classical synthesis, modern catalytic methods, and robust biological screening provides a powerful platform for the discovery of next-generation quinolinone-based therapeutics. Future efforts will likely focus on creating hybrid molecules with dual modes of action and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to advance promising candidates into clinical development.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Different biological activities of quinoline [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and synthesis of a novel series of quinoline-based thrombin receptor (PAR-1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

Structure-Activity Relationship of 2-Phenylquinolin-4(1H)-ones: A Technical Guide for Drug Development Professionals

Abstract

The 2-phenylquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their anticancer and antimicrobial properties. We have compiled and systematically organized quantitative data from numerous studies to elucidate the impact of various structural modifications on biological efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key biological assays and visualizing complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

Quinolinone derivatives, particularly the 2-phenyl substituted-4(1H)-ones, have garnered significant attention in the field of drug discovery due to their potent and diverse pharmacological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The core structure, consisting of a quinolinone ring system with a phenyl group at the 2-position, offers a versatile template for chemical modifications. Understanding the relationship between these structural modifications and the resulting biological activity is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide synthesizes the current knowledge on the SAR of 2-phenylquinolin-4(1H)-ones, presenting a structured overview of their biological evaluation and mechanisms of action.

Anticancer Activity

The anticancer potential of 2-phenylquinolin-4(1H)-one derivatives has been a major focus of research. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often with IC50 values in the micromolar to nanomolar range. The mechanism of their anticancer action is frequently attributed to the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship for Anticancer Activity

The antiproliferative activity of 2-phenylquinolin-4(1H)-ones is significantly influenced by the nature and position of substituents on both the quinolinone core and the 2-phenyl ring.

-

Substitutions on the Quinolinone Ring: Modifications at various positions of the quinolinone nucleus have been explored. For instance, the presence of a 7-chloro substituent in some quinazolinone analogs has been shown to enhance cytotoxic effects.

-

Substitutions on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a crucial role in determining the anticancer potency. Electron-withdrawing and electron-donating groups at different positions have been systematically studied to optimize activity.

-

Substitutions at the N-1 Position: N-alkylation or N-arylation of the quinolinone ring can modulate the lipophilicity and steric properties of the molecule, thereby influencing its biological activity.

-

Modifications at the C-3 Position: Introduction of various substituents at the 3-position of the quinolinone ring has led to the discovery of potent anticancer agents.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-phenylquinolin-4(1H)-one derivatives against various human cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | H | H | A549 (Lung) | 0.1 - 0.3 | [1] |

| NCI-H460 (Lung) | 0.1 - 0.3 | [1] | ||||

| HCT116 (Colon) | 0.1 - 0.3 | [1] | ||||

| MCF7 (Breast) | 0.1 - 0.3 | [1] | ||||

| PC3 (Prostate) | 0.1 - 0.3 | [1] | ||||

| HeLa (Cervical) | 0.1 - 0.3 | [1] | ||||

| 17 | Cl | H | H | A549 (Lung) | 0.027 | [1] |

| 5d | - | - | - | HCT116 (Colon) | 6.09 | [2] |

| HePG2 (Liver) | 2.39 | [2] | ||||

| HeLa (Cervical) | 8.94 | [2] | ||||

| MCF7 (Breast) | 4.81 | [2] | ||||

| 5h | - | - | - | HCT116 (Colon) | 5.89 | [2] |

| HePG2 (Liver) | 6.74 | [2] | ||||

| 5p | - | - | - | HCT116 (Colon) | 8.32 | [2] |

| HePG2 (Liver) | 9.72 | [2] | ||||

| MCF7 (Breast) | 7.99 | [2] |

Note: The structures for compounds 5d, 5h, and 5p are complex quinazolin-4(3H)-ones bearing urea functionality and are detailed in the referenced literature.

Antimicrobial Activity

In addition to their anticancer properties, 2-phenylquinolin-4(1H)-one derivatives have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of these compounds is also dictated by their structural features. Key SAR observations include:

-

Lipophilicity: A balance in lipophilicity is often crucial for effective antimicrobial activity, enabling the compound to penetrate bacterial cell membranes.

-

Specific Substituents: The introduction of specific functional groups can enhance the interaction with bacterial targets. For instance, certain substitutions on the 2-phenyl ring have been shown to improve activity against specific bacterial strains.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-phenylquinoline derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [3][4] |

| 5a7 | Escherichia coli | 128 | [3][4] |

Note: The structures for compounds 5a4 and 5a7 are 2-phenyl-quinoline-4-carboxylic acid derivatives and are detailed in the referenced literature.

Experimental Protocols

Synthesis of 2-Phenylquinolin-4(1H)-one Derivatives

A general and efficient method for the synthesis of 4-phenylquinolin-2(1H)-one derivatives involves a one-pot reaction from N-acyl-o-aminobenzophenones using a base such as sodium hydride (NaH).

General Procedure:

-

To a solution of the appropriate N-acyl-o-aminobenzophenone in a suitable solvent (e.g., anhydrous THF or DMF), add NaH portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time until the reaction is complete (monitored by TLC).

-

If N-alkylation is desired, add the corresponding alkyl halide to the reaction mixture and continue stirring.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylquinolin-4(1H)-one derivative.

For a more detailed synthetic protocol for 2-phenyl-quinoline-4-carboxylic acid derivatives, please refer to the literature[5].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

Protocol:

-

Protein Extraction: Treat cells with the test compound, harvest them, and lyse them in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate it with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p53).

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin or GAPDH).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Compound Addition: Add the test compound at various concentrations or a vehicle control to the reaction mixture in a 96-well plate.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance as a function of time and calculate the extent of inhibition of tubulin polymerization by the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-phenylquinolin-4(1H)-ones.

References

- 1. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 3-hydroxy-2-phenylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic analysis of 3-hydroxy-2-phenylquinolin-4(1H)-one. Quinolone derivatives are a significant class of heterocyclic compounds recognized for their diverse biological and photophysical properties.[1] An in-depth understanding of their structural and spectroscopic characteristics is paramount for their application in medicinal chemistry and drug development. This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), provides detailed experimental protocols, and visualizes a potential workflow for analysis.

Molecular Structure

The core structure of the molecule is 3-hydroxy-2-phenylquinolin-4(1H)-one. Its chemical formula is C₁₅H₁₁NO₂ with a molecular weight of 237.25 g/mol .[2]

References

Tautomerism in 3-Hydroxy-2-phenylquinolin-4(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The tautomeric nature of substituted quinolinones, particularly those with hydroxyl groups, is a critical determinant of their physicochemical properties, including solubility, lipophilicity, and, most importantly, their interaction with biological targets. This guide provides a comprehensive technical overview of the tautomerism of 3-hydroxy-2-phenylquinolin-4(1H)-one, a key intermediate and pharmacophore in drug discovery. Understanding the tautomeric equilibrium of this molecule is paramount for rational drug design and the development of novel therapeutics.

Tautomeric Forms of 3-Hydroxy-2-phenylquinolin-4(1H)-one

3-Hydroxy-2-phenylquinolin-4(1H)-one can exist in several tautomeric forms, with the equilibrium primarily involving the keto-enol and, to a lesser extent, the imine-enamine tautomerism. The principal tautomers are the 4-oxo (keto) form and the 4-hydroxy (enol) form.

Based on extensive studies of related quinolin-4(1H)-one systems, the 4-oxo (keto) form is predominantly favored in both the solid and solution states .[1][2][3] This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality within the quinolinone ring system.

Spectroscopic and Structural Characterization

The determination of the predominant tautomeric form and the quantification of the tautomeric equilibrium rely on a combination of spectroscopic and structural analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.

-

¹³C NMR: The chemical shift of the C4 carbon is a definitive indicator of the tautomeric form. In the 4-oxo (keto) tautomer, the C4 carbon is a carbonyl carbon and exhibits a characteristic downfield signal typically in the range of 170-180 ppm .[1][2] For the 4-hydroxy (enol) form, the C4 carbon is part of an aromatic ring and would resonate at a significantly more upfield position. For the closely related 2-phenylquinolin-4(1H)-one, the C4 signal appears at approximately 177 ppm in DMSO-d₆, strongly supporting the prevalence of the keto form.

-

¹H NMR: The presence of a signal for the N-H proton (typically broad) and an O-H proton is indicative of the 4-oxo form. In the 4-hydroxy form, two O-H signals would be expected. The interconversion between tautomers can sometimes lead to broadened signals, and variable temperature NMR studies can provide insights into the dynamics of this process.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule.

-

A strong absorption band in the region of 1640-1670 cm⁻¹ is characteristic of the C=O stretching vibration of the quinolinone ring, confirming the presence of the 4-oxo tautomer.[2]

-

The absence of a strong C=O stretch and the presence of a broad O-H stretching band would be indicative of the 4-hydroxy form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. Analysis of bond lengths within the quinolinone ring is crucial.

-

C4=O bond length: In the 4-oxo form, this bond will have a typical double bond character with a length of approximately 1.23-1.25 Å .

-

C4-O bond length: In the 4-hydroxy form, this would be a single bond with a longer bond length, typically around 1.36 Å .

A crystal structure of 3-hydroxy-2-phenylquinolin-4(1H)-one is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 822513 . Analysis of this structure would provide definitive proof of the solid-state tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, often in combination with computational methods.[6][7][8] The different tautomers will exhibit distinct absorption spectra. By analyzing the changes in the spectrum with solvent polarity or pH, the equilibrium constant can be estimated.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium can be influenced by several factors:

-

Solvent: The polarity of the solvent can significantly impact the relative stability of the tautomers. More polar solvents are generally expected to stabilize the more polar 4-oxo tautomer through hydrogen bonding and dipole-dipole interactions.

-

pH: The ionization state of the molecule will affect the tautomeric equilibrium. Deprotonation or protonation can favor one tautomer over the other.

-

Substituents: The electronic nature of substituents on the quinolinone ring or the phenyl group can influence the acidity of the protons involved in the tautomeric exchange and thus shift the equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

While qualitative analysis indicates the predominance of the 4-oxo form, quantitative determination of the tautomer ratio is essential for a complete understanding.

Table 1: Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | 4-Oxo (Keto) Tautomer | 4-Hydroxy (Enol) Tautomer |

| ¹³C NMR | C4 signal at ~170-180 ppm | C4 signal significantly upfield |

| IR Spectroscopy | Strong C=O stretch at ~1640-1670 cm⁻¹ | Absence of strong C=O stretch, broad O-H stretch |

| X-ray Crystallography | C4=O bond length ~1.23-1.25 Å | C4-O bond length ~1.36 Å |

Experimental Protocols

Synthesis of 3-Hydroxy-2-phenylquinolin-4(1H)-one

A common method for the synthesis of 3-hydroxyquinolin-4(1H)-ones involves the phosphine-mediated redox transformation of 1-(2-nitroaryl)prop-2-ynones under neutral conditions.[9]

¹³C NMR Spectroscopy for Tautomer Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of 3-hydroxy-2-phenylquinolin-4(1H)-one in a deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer.

-

Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.[10] Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: Process the spectrum using appropriate software.

-

Analysis: Identify the chemical shift of the C4 carbon. A signal in the 170-180 ppm range confirms the 4-oxo tautomer.

UV-Vis Spectroscopy for Tautomeric Equilibrium Study

-

Sample Preparation: Prepare stock solutions of 3-hydroxy-2-phenylquinolin-4(1H)-one in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol). Prepare a series of dilutions to obtain spectra within the linear range of the spectrophotometer.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-500 nm).

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing a deeper understanding of tautomeric preferences.

-

Structure Building: Create 3D models of the possible tautomers of 3-hydroxy-2-phenylquinolin-4(1H)-one.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12] The relative energies will indicate the most stable tautomer in the gas phase.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict the tautomeric preference in solution.

-

Spectra Simulation: Simulate the ¹³C NMR and UV-Vis spectra for each tautomer. Comparison of the simulated spectra with experimental data can aid in the assignment of the observed signals and validate the computational model.

Conclusion

The tautomerism of 3-hydroxy-2-phenylquinolin-4(1H)-one is a critical aspect of its chemical behavior, with the 4-oxo (keto) form being the thermodynamically preferred tautomer in both solid and solution phases. This preference is well-supported by a wealth of data from analogous systems and can be definitively determined for the title compound using a combination of spectroscopic techniques, X-ray crystallography, and computational modeling. A thorough understanding of this tautomeric equilibrium is indispensable for professionals in drug development, as it directly impacts the molecular properties that govern biological activity. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the tautomerism of this important heterocyclic scaffold.

References

- 1. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. researchgate.net [researchgate.net]

- 9. 4-Quinolone synthesis [organic-chemistry.org]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-hydroxy-2-phenylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-2-phenylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-hydroxy-2-phenylquinolin-4(1H)-one, with a focus on data relevant to researchers and drug development professionals. The document summarizes key quantitative data, outlines experimental protocols for its synthesis and potential reactions, and visualizes a potential mechanism of action based on related compounds.

Chemical Properties

3-hydroxy-2-phenylquinolin-4(1H)-one possesses a rigid heterocyclic core with a phenyl substituent, a hydroxyl group, and a ketone, which contribute to its distinct physicochemical properties.

Structure and General Information

-

IUPAC Name: 3-hydroxy-2-phenyl-1H-quinolin-4-one[1]

-

Molecular Formula: C₁₅H₁₁NO₂[1]

-

Molecular Weight: 237.26 g/mol [2]

-

Canonical SMILES: C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O

-

InChI Key: CVNJPJCBBHOAGM-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 237.26 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XLogP3 | 2.4 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Topological Polar Surface Area | 50.5 Ų | PubChem (Computed) |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Table 1. Physicochemical Properties of 3-hydroxy-2-phenylquinolin-4(1H)-one

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-hydroxy-2-phenylquinolin-4(1H)-one. Key spectral features are summarized in Table 2.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data for related quinolinone structures show characteristic aromatic and hydroxyl proton signals. Specific data for the title compound is needed. |

| ¹³C NMR | Data for related quinolinone structures show characteristic signals for carbonyl, aromatic, and hydroxyl-bearing carbons. Specific data for the title compound is needed. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 238.0862. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for O-H, N-H, C=O, and C=C (aromatic) stretching vibrations. |

Table 2. Spectroscopic Data for 3-hydroxy-2-phenylquinolin-4(1H)-one

Reactivity

The reactivity of 3-hydroxy-2-phenylquinolin-4(1H)-one is dictated by the interplay of its functional groups. The quinolinone core can undergo electrophilic and nucleophilic substitution reactions, while the hydroxyl and keto groups offer sites for various transformations.

Tautomerism

3-hydroxy-2-phenylquinolin-4(1H)-one can exist in different tautomeric forms. However, for the related 4-hydroxyquinolin-2(1H)-one scaffold, the keto-enol equilibrium strongly favors the 4-hydroxy-2(1H)-quinolinone form due to the stability of the cyclic amide structure.

Alkylation

Alkylation of the quinolinone scaffold can occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation) of the hydroxyl group. The regioselectivity of the reaction is often dependent on the reaction conditions, such as the base and solvent used. For instance, alkylation of the alkali salt of 2-pyridone in DMF predominantly yields the N-alkylated product, while using the silver salt in benzene favors O-alkylation.[4]

Halogenation

The quinolinone ring is susceptible to electrophilic halogenation. For instance, bromination of N-substituted-3-acetyl-4-hydroxyquinolinones has been reported.[5] The position of halogenation will be directed by the existing substituents on the aromatic ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of 3-hydroxy-2-phenylquinolin-4(1H)-one are not extensively reported. However, general procedures for the synthesis of related quinolinone derivatives can be adapted.

Synthesis of 4-hydroxyquinolin-2(1H)-ones

A general and widely used method for the synthesis of 4-hydroxyquinolin-2-ones is the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[5]

General Procedure:

-

A mixture of the aniline (100 mmol) and the substituted diethyl malonate (102 mmol) is heated in a flask equipped with a distillation head.

-

The reaction mixture is heated on a metal bath at 220-230°C for 1 hour and then at 260-270°C until the distillation of ethanol ceases (typically 3-6 hours).

-

The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is then dissolved in aqueous sodium hydroxide solution (0.5 M) and washed with toluene.

-

The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.

-

The precipitated 4-hydroxyquinolin-2-one is collected by filtration, washed with water, and can be further purified by recrystallization.[5]

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for 3-hydroxy-2-phenylquinolin-4(1H)-one are not yet elucidated in the literature, derivatives of the quinolinone scaffold have shown significant biological activities, suggesting potential mechanisms of action.

Anticancer Activity

Numerous quinolinone derivatives have demonstrated potent anticancer activity. For instance, a related natural quinazolinone derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, was found to inhibit breast cancer cell motility, energy metabolism, and proliferation by inactivating the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) and Epidermal Growth Factor Receptor (EGFR) pathways.[6][7] This compound was shown to decrease the expression of phosphorylated AKT and EGFR, leading to the downregulation of downstream targets like c-Myc and cyclin-D1.[6]

References

- 1. 3-Hydroxy-2-phenylquinolin-4(1H)-one | C15H11NO2 | CID 2763963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-phenylquinolin-4(1H)-one | 31588-18-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 6. 3‑Phenethyl-2-phenylquinazolin-4(3 H)‑one Inhibits Breast Cancer Cell Motility, Energy Metabolism, and Proliferation by Inactivating Phosphoinositide 3‑Kinase/Protein Kinase B and Epidermal Growth Factor Receptor Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of Quinolinone Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of quinolinone derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. It is designed to serve as a valuable resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity of Quinolinone Derivatives

Quinolinone-based compounds have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of kinases, topoisomerases, and epigenetic modulators.

Quantitative Data: Anticancer Potency

The cytotoxic effects of various quinolinone derivatives against a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based mTOR inhibitor (PQQ) | mTOR | HL-60 (Leukemia) | 0.064 | [1] |

| Quinolinone-dithiocarbamate hybrid (4c) | Acetylcholinesterase (hAChE) | - | 0.16 | [2] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | p53 activation | Various human tumor cell lines | < 1.0 | |

| Quinoline-O-carbamate derivative (3f) | Acetylcholinesterase (eeAChE) | - | 1.3 | |

| Quinoline-O-carbamate derivative (3f) | Butyrylcholinesterase (eqBuChE) | - | 0.81 | |

| Quinolinone GSK-3β inhibitor (7c) | GSK-3β | - | 0.00468 | [1] |

| Quinolinone GSK-3β inhibitor (7e) | GSK-3β | - | 0.00827 | [1] |

| Quinolinone GSK-3β inhibitor (7f) | GSK-3β | - | 0.00612 | [1] |

Signaling Pathways in Cancer

A significant number of quinolinone derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4]

Certain quinolone antibiotics function by targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[5] This mechanism involves the stabilization of a cleavage complex, leading to double-strand DNA breaks and subsequent cell death.

Experimental Protocols

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Quinolinone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the quinolinone derivative and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This protocol allows for the analysis of cell cycle distribution after treatment with a quinolinone derivative.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

Quinolinone derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the quinolinone derivative for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

This technique is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt pathway.

-

Materials:

-

Cancer cell lines

-

Quinolinone derivative

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Treat cells with the quinolinone derivative, then lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Antimicrobial Activity of Quinolinone Derivatives

Quinolinone scaffolds are the basis for a major class of synthetic antibiotics, the quinolones, which are effective against a broad spectrum of bacteria.

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | |

| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococcus (VRE) | 0.75 | |

| Quinolone-sulfonamide hybrid (QS3) | Escherichia coli | - | [6] |

| Quinolone-sulfonamide hybrid (QS3) | Staphylococcus aureus | - | [6] |

| Novel quinoline derivative (5d) | Gram-positive and Gram-negative strains | 0.125 - 8 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Materials:

-

Bacterial strains

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinolinone derivative stock solution

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

-

Procedure:

-

Perform a serial two-fold dilution of the quinolinone derivative in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Neuroprotective Effects of Quinolinone Derivatives

Quinolinone derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE).

Quantitative Data: Neuroprotective Potency

| Compound Class | Target | IC50 (µM) | Reference |

| Quinolinone-dithiocarbamate hybrid (4c) | Acetylcholinesterase (hAChE) | 0.16 | [2] |

| Quinoline-thiosemicarbazone derivative (29a) | Acetylcholinesterase (AChE) | 0.12 | [4] |

| 3,4-dihydro-2(1H)-quinoline-O-alkylamine (21c) | Acetylcholinesterase (eeAChE) | 0.56 | [4] |

| 8-amino-tetrahydrochromeno[3',4':5,6]pyrano[2,3-b]quinolin-6(7H)-one (38a) | Acetylcholinesterase (eeAChE) | 0.005 | [4] |

| Cyclopentaquinoline analogue (3e) | Acetylcholinesterase (AChE) | 0.067 | [8] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[3]

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Quinolinone derivative

-

96-well plate

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the quinolinone derivative at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the quinolinone derivative to determine the IC50 value.

-

Synthesis of Quinolinone Scaffolds

A variety of synthetic methods are available for the preparation of 2-quinolinone and 4-quinolinone cores.

General Synthesis Workflow

Synthesis of 4-Hydroxy-2-quinolinones

A common route to 4-hydroxy-2-quinolinones involves the cyclization of N-acylanthanilic acids.

-

Example Protocol:

-

A mixture of an appropriate anthranilic acid and acetic anhydride is heated at reflux for 2 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield the N-acetylanthranilic acid.

-

The N-acetylanthranilic acid is then cyclized by heating with a base such as sodium ethoxide in an appropriate solvent.

-

Acidification of the reaction mixture yields the 4-hydroxy-2-quinolinone derivative.

-

Synthesis of 4-Quinolinones

The Conrad-Limpach and Knorr quinoline syntheses are classic methods for preparing 4-quinolinones.

-

Conrad-Limpach Synthesis:

-

An aniline is reacted with a β-ketoester at a lower temperature to form a β-arylaminoacrylate.

-

The intermediate is then cyclized at a higher temperature to yield the 4-quinolinone.

-

-

Knorr Quinoline Synthesis:

-

A β-ketoanilide is cyclized in the presence of a strong acid, typically sulfuric acid, to afford the 2-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-quinolinone.

-

Conclusion and Future Perspectives

The quinolinone scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders. Future research will likely focus on the development of more selective and potent quinolinone-based inhibitors, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The strategic application of structure-activity relationship studies and computational modeling will be instrumental in guiding the rational design of next-generation quinolinone therapeutics.

References

- 1. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Hydroxy-2-Phenylquinolin-4(1H)-one Bioactivity: A Technical Guide

This guide provides an in-depth overview of the computational methodologies used to predict the biological activity of 3-hydroxy-2-phenylquinolin-4(1H)-one and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. The document outlines common in silico techniques, presents relevant data in a structured format, and provides detailed experimental protocols for key computational experiments.

Introduction to 3-Hydroxy-2-phenylquinolin-4(1H)-one

The quinolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs. Specifically, 3-hydroxy-2-phenylquinolin-4(1H)-one and its analogs have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. In silico methods play a crucial role in accelerating the discovery and optimization of novel quinolinone-based therapeutic agents by predicting their bioactivities and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.

In Silico Bioactivity Prediction Methodologies

A variety of computational techniques are employed to predict the bioactivity of 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives. These methods can be broadly categorized into structure-based and ligand-based approaches.

-

Molecular Docking: A structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand binding mechanisms and predict binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR): A ligand-based approach that correlates the chemical structures of a series of compounds with their biological activities to develop predictive models.

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's success as a drug. In silico models are used to predict these pharmacokinetic and toxicological parameters early in the drug discovery process.

Data Presentation: Bioactivity of Quinolone Derivatives

The following tables summarize quantitative data from various in silico and in vitro studies on quinolinone derivatives, providing a comparative overview of their predicted and experimentally determined bioactivities.

Table 1: Molecular Docking Scores and Anticancer Activity of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives against EGFR Tyrosine Kinase

| Compound | MolDock Score | Target Cell Line | IC50 (µmol) |

| IVg | -137.813 | A549 | 0.0298[1][2][3] |

| IVg | -137.813 | MDA-MB | 0.0338[1][2][3] |

| Imatinib (Standard) | -119.354 | - | - |

Data extracted from studies on 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one derivatives.[1][2][3]

Table 2: Anticancer Activity of 4-Phenylquinolin-2(1H)-one (4-PQ) Derivatives

| Compound | Target Cell Line | IC50 (µM) |

| 22 | COLO205 | 0.32[4] |

| 22 | H460 | 0.89[4] |

| 19-32 (range) | COLO205 | 0.32 - 47.1[4] |

| 19-32 (range) | H460 | 0.32 - 47.1[4] |

Compound 22 is 6-methoxy-4-(3'-methoxy phenyl)quinolin-2(1H)-one.[4]

Table 3: Tyrosinase Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

| Derivative | IC50 (µM) |

| Most Potent Derivative | 2.52[5] |

| Thiamidol (Reference) | 0.130[5] |

| Kojic Acid (Reference) | 26.4[5] |

Four of the eight synthesized derivatives showed IC50 values < 6.11 µM.[5]

Table 4: QSAR Model Statistics for 3-Aryl-4-hydroxyquinolin-2(1H)-one Derivatives as FAS Inhibitors

| Model | Statistical Parameter | Value |

| CoMFA | q² (cross-validated) | 0.673[6] |

| r² (conventional) | 0.988[6] | |

| r²_pred (external test set) | 0.772[6] | |

| CoMSIA | q² (cross-validated) | 0.636[6] |

| r² (conventional) | 0.986[6] | |

| r²_pred (external test set) | 0.701[6] |

These models provide insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influencing inhibitory activity.[6]

Experimental Protocols

This section details the methodologies for the key in silico experiments cited in the literature for the bioactivity prediction of quinolinone derivatives.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives to a target protein (e.g., EGFR Tyrosine Kinase).

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the EGFR tyrosine kinase domain (PDB ID: 1M17) has been used in studies with quinolone derivatives.[1][2][3]

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized using a suitable force field (e.g., CHARMm).

-

-

Ligand Preparation:

-

The 2D structures of the 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives are drawn using chemical drawing software like ChemDraw.[7]

-

The 2D structures are converted to 3D structures.

-

The ligands are energy minimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

A docking software such as AutoDock, Molegro Virtual Docker, or Discovery Studio is used.[1][2][3][7]

-

The binding site on the target protein is defined, often based on the position of a co-crystallized inhibitor.

-

The docking algorithm explores various conformations and orientations of the ligand within the binding site.

-

A scoring function is used to estimate the binding affinity for each pose. The pose with the best score (e.g., lowest binding energy or highest MolDock score) is selected as the predicted binding mode.

-

-

Analysis of Results:

-

The predicted binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

The docking scores are compared among the different derivatives to rank their potential binding affinities.

-

QSAR Model Development Protocol

Objective: To develop a predictive model that correlates the structural features of 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives with their biological activity.

Methodology:

-

Data Set Preparation:

-

A dataset of quinolinone derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

-

The dataset is divided into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

-

-

Variable Selection:

-

A subset of the most relevant descriptors is selected to build the QSAR model. This is done to avoid overfitting and to improve the model's interpretability. Techniques like the Ordered Predictors Selection (OPS) algorithm can be used.[8]

-

-

Model Building:

-

A statistical method is used to establish a mathematical relationship between the selected descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS)[8], and machine learning algorithms.

-

-

Model Validation:

-

The predictive power of the QSAR model is rigorously validated using several techniques:

-

Internal Validation: Cross-validation (e.g., leave-one-out or leave-N-out) is performed on the training set.[8]

-

External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated.

-

Y-randomization: This test ensures that the model is not a result of chance correlation.[8]

-

-

Pharmacophore Modeling Protocol

Objective: To identify the common chemical features of active 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives that are essential for their biological activity.

Methodology:

-

Training Set Selection:

-

A set of structurally diverse and highly active quinolinone derivatives is selected as the training set.

-

-

Conformational Analysis:

-

For each molecule in the training set, a range of low-energy conformations is generated to ensure that the bioactive conformation is likely included.

-

-

Pharmacophore Model Generation:

-

A pharmacophore generation program (e.g., Catalyst, GASP[6]) is used to identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the training set molecules.

-

The software generates several pharmacophore hypotheses.

-

-

Model Validation:

-

The best pharmacophore model is selected based on statistical parameters such as cost difference and correlation coefficient.

-

The selected model is validated by its ability to distinguish between active and inactive molecules in a database.

-

-

Virtual Screening:

-

The validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

-

ADMET Prediction Protocol

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives.

Methodology:

-